
3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-morpholino-6-nitroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-morpholino-6-nitroquinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into the quinazolinone core.
Morpholine Substitution: Substitution reaction to introduce the morpholino group.
Methylation: Introduction of the methyl group at the 3-position.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro group.
Reduction: Reduction reactions could convert the nitro group to an amine.
Substitution: Various substitution reactions could modify the morpholino or methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogenated compounds, strong bases.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group might yield an amino derivative.
科学的研究の応用
3-Methyl-7-morpholino-6-nitroquinazolin-4(3H)-one could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Nitroquinazolinones: Compounds with nitro groups in different positions.
Morpholinoquinazolinones: Compounds with morpholino groups in different positions.
Uniqueness
3-Methyl-7-morpholino-6-nitroquinazolin-4(3H)-one is unique due to its specific combination of substituents, which may confer distinct biological or chemical properties compared to other quinazolinone derivatives.
特性
CAS番号 |
66234-56-8 |
|---|---|
分子式 |
C13H14N4O4 |
分子量 |
290.27 g/mol |
IUPAC名 |
3-methyl-7-morpholin-4-yl-6-nitroquinazolin-4-one |
InChI |
InChI=1S/C13H14N4O4/c1-15-8-14-10-7-11(16-2-4-21-5-3-16)12(17(19)20)6-9(10)13(15)18/h6-8H,2-5H2,1H3 |
InChIキー |
QESXONKCSJZNQQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=CC(=C(C=C2C1=O)[N+](=O)[O-])N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




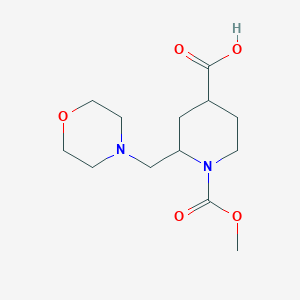
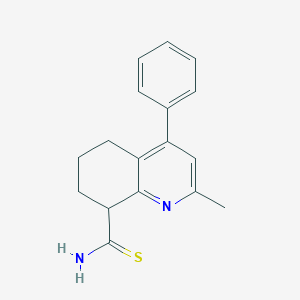

![3-Iodoimidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11840880.png)
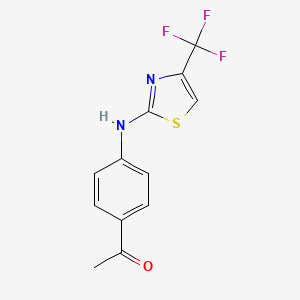
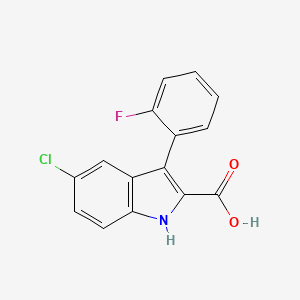

![3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B11840909.png)
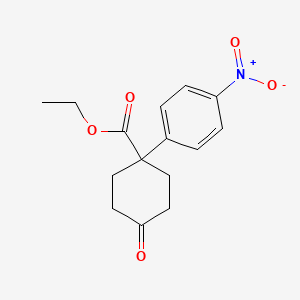
![6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol](/img/structure/B11840933.png)


